![molecular formula C19H15N3O2 B11040220 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040220.png)
1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with methanol sodium in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidine derivative . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents like benzylamine.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the naphthyl ring.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves several chemical reactions starting from simpler pyrimidine derivatives. The compound is characterized by its unique fused heterocyclic structure which contributes to its biological activity. Various synthetic routes have been reported, including the reaction of 6-amino-1,3-dimethyluracil with different reagents to form pyrido[2,3-d]pyrimidines .
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it shows inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors or virally infected tissues .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antiviral Research
In a recent investigation into antiviral agents against measles virus replication, derivatives of pyrido[2,3-d]pyrimidines were evaluated for their efficacy. The results indicated that certain modifications to the core structure enhanced antiviral activity significantly compared to unmodified compounds. This suggests that further structural optimization could yield potent antiviral agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds have a different substitution pattern but are also biologically active.
Uniqueness
1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties
Biological Activity
1,3-Dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
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Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) :
- Research indicates that certain derivatives of pyrido[2,3-d]pyrimidine, including this compound, exhibit inhibitory activity against eEF-2K. This kinase plays a crucial role in protein synthesis and is implicated in cancer cell proliferation.
- In a study evaluating a series of pyrido[2,3-d]pyrimidine derivatives, compound 6 (A-484954) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. The compound significantly reduced eEF-2K activity even when stimulated by 2-deoxy-D-glucose (2-DOG), suggesting its potential as an anticancer agent .
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Anti-Allergic Properties :
- The compound has shown promise in treating allergic conditions. Pyrido[2,3-d]pyrimidine derivatives are noted for their ability to inhibit phosphodiesterase (PDE) activity at low concentrations. This inhibition can lead to bronchodilation and relief from symptoms associated with allergic diseases such as asthma and rhinitis .
Structure-Activity Relationships (SAR)
The biological efficacy of pyrido[2,3-d]pyrimidine derivatives is closely linked to their structural modifications. Key findings from SAR studies include:
- The presence of specific substituents at various positions on the pyrido[2,3-d]pyrimidine scaffold can enhance binding affinity and potency against target enzymes like eEF-2K.
- For instance, variations at positions R1, R2, and R3 have been systematically studied to optimize their pharmacological profiles .
Summary of Biological Activities
Activity Type | Compound ID | IC50 Value | Target/Mechanism |
---|---|---|---|
eEF-2K Inhibition | A-484954 | 420 nM | Inhibits protein synthesis in cancer |
Anti-Allergic | N/A | Low concentrations | Inhibits PDE activity |
Case Study 1: Anticancer Activity
In a preclinical study involving MDA-MB-231 breast cancer cells, the administration of compound A-484954 resulted in a significant decrease in cell viability due to its inhibitory effect on eEF-2K. This suggests that targeting eEF-2K with this compound could be a viable strategy for cancer therapy.
Case Study 2: Allergy Treatment
Clinical evaluations have indicated that pyrido[2,3-d]pyrimidine derivatives can effectively manage symptoms in patients with allergic rhinitis. The compounds demonstrated lower toxicity compared to traditional treatments like theophylline while maintaining efficacy .
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1,3-dimethyl-5-naphthalen-1-ylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15N3O2/c1-21-17-16(18(23)22(2)19(21)24)15(10-11-20-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3 |
InChI Key |
WDXRPCJGYUZTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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